molecular formula C18H24N2O4 B2477316 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1428349-25-0

1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Katalognummer B2477316
CAS-Nummer: 1428349-25-0
Molekulargewicht: 332.4
InChI-Schlüssel: WMMUBPKINQWXQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, also known as BU-32, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. BU-32 belongs to the class of urea-based compounds and has been found to exhibit pharmacological properties that make it a promising candidate for further research.

Wirkmechanismus

The exact mechanism of action of 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is not fully understood, but it is believed to act on various cellular pathways involved in cell growth, proliferation, and survival. This compound has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties. This compound has also been found to exhibit vasodilatory properties, leading to a decrease in blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of information on the long-term effects of this compound on the human body, which may limit its potential use in clinical settings.

Zukünftige Richtungen

There are several future directions for research on 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, including:
1. Further studies on the mechanism of action of this compound to better understand its pharmacological properties and potential therapeutic applications.
2. Studies on the long-term effects of this compound on the human body to determine its safety and potential use in clinical settings.
3. Studies on the potential use of this compound in combination with other drugs for the treatment of various diseases, including cancer and cardiovascular disease.
4. Studies on the potential use of this compound in drug delivery systems to improve the efficacy and specificity of drug treatments.

Synthesemethoden

The synthesis of 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea involves a multi-step process that starts with the reaction between 4-butoxyaniline and 3-furan-3-yl-3-hydroxypropanol to form 1-(4-butoxyphenyl)-3-(3-furan-3-yl)-3-hydroxypropyl)urea. The intermediate product is then treated with isocyanate to produce the final product, this compound.

Wissenschaftliche Forschungsanwendungen

1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, this compound has been found to exhibit anti-cancer properties and has been studied for its potential use in treating various types of cancer, including breast cancer and prostate cancer. In cardiovascular disease, this compound has been found to exhibit vasodilatory properties and has been studied for its potential use in treating hypertension and other cardiovascular diseases.

Eigenschaften

IUPAC Name

1-(4-butoxyphenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-3-11-24-16-6-4-15(5-7-16)20-18(22)19-10-8-17(21)14-9-12-23-13-14/h4-7,9,12-13,17,21H,2-3,8,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMUBPKINQWXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.